2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound is a synthetic heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 3,4-dimethoxyphenyl group at position 8 and a thioacetamide linker connected to a thiophen-2-ylmethyl moiety. The thioether linkage (C–S–C) is critical for structural rigidity and may modulate electronic interactions with biological targets .
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-28-16-6-5-12(8-17(16)29-2)14-9-15-19(27)22-23-20(25(15)24-14)31-11-18(26)21-10-13-4-3-7-30-13/h3-9H,10-11H2,1-2H3,(H,21,26)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZINZHNUBMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=CC=CS4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that incorporates a dihydropyrazolo[1,5-d][1,2,4]triazin core with various substituents. This structure is of significant interest due to its potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 455.5 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.5 g/mol |
| Structural Features | Dihydropyrazolo core with thio and acetamide groups |
The biological activity of This compound primarily involves its interaction with various biological targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets through specific binding interactions. This can lead to modulation of cellular pathways that are crucial for various physiological processes.
Pharmacological Properties
Research indicates that derivatives of the pyrazolo[1,5-d][1,2,4]triazin scaffold possess a wide range of pharmacological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Antiviral Activity : Some compounds in this class have been evaluated for their antiviral potential, showing promise in inhibiting viral replication through interaction with viral enzymes or host cell receptors .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to the target molecule:
- Antimicrobial Studies : A study highlighted that modifications on the thiopyrano ring significantly influenced antimicrobial activity. Compounds with specific substituents exhibited enhanced efficacy against various pathogens .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives has revealed that the presence and position of substituents greatly affect biological activity. For example, a hydroxyl group at the 4-position was associated with increased antimicrobial potency .
- Toxicity Assessments : In vitro studies have assessed cytotoxicity levels across different concentrations for related compounds. Selective indices were calculated to evaluate the therapeutic window and potential side effects .
Comparative Analysis
A comparative analysis of similar compounds shows that while many share structural features with This compound , their biological activities can vary significantly based on minor structural changes:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | Antibacterial | 32 |
| Pyrazole Derivative B | Antiviral | 46 |
| Target Compound | Antimicrobial | TBD |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocyclic Modifications
- Pyrazolo[1,5-a][1,3,5]triazin-4-ones (e.g., compounds from Scheme 65 in ): These derivatives, synthesized from 5-aminopyrazoles and ethoxycarbonyl isothiocyanate, share a fused pyrazole-triazine core but lack the thioacetamide substituent. Their bioactivity is attributed to hydrogen-bonding interactions via the oxo group, whereas the thioether in the target compound may enhance binding to sulfur-rich enzyme pockets .
Pyrazolo[4,3-c][1,2]benzothiazin-2-yl Acetamides ():
This class incorporates a benzothiazine ring fused to pyrazole. The 2-fluorobenzyl group in ’s compound improves metabolic stability compared to the thiophen-2-ylmethyl group in the target molecule, but the latter’s thiophene moiety may offer superior π-π stacking interactions in receptor binding .
Substituent Effects
Thiophene vs. Phenyl Derivatives :
The thiophen-2-ylmethyl group in the target compound introduces sulfur-mediated electronic effects (e.g., polarizability) absent in phenyl analogs like N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)...} from . Thiophene-containing analogs exhibit red-shifted UV absorbance (λmax ~280 nm) compared to phenyl derivatives (λmax ~260 nm), suggesting enhanced conjugation .- 3,4-Dimethoxyphenyl vs. ~3.2 for 4-nitrophenyl analogs). However, nitro groups (as in ’s compound 1l) enhance electrophilicity, favoring nucleophilic attack in reactive environments .
Data Tables
Table 1: Comparative Physicochemical Properties
*Inferred from analogous compounds in .
Table 2: Bioactivity Comparison (Inferred from Structural Analogues)
*Based on structurally similar kinase inhibitors.
Key Research Findings
- Stereoelectronic Effects: The 3,4-dimethoxyphenyl group in the target compound stabilizes the triazine core via resonance donation, as evidenced by upfield shifts in 13C NMR (δ 112–125 ppm for aromatic carbons) compared to non-substituted analogs (δ 120–135 ppm) .
- Metabolic Stability : Thiophen-2-ylmethyl derivatives exhibit longer half-lives (t1/2 ~4.5 h in vitro) than benzyl analogs (t1/2 ~2.8 h), likely due to reduced CYP450 oxidation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step processes:
- Core formation : Cyclization of precursors (e.g., pyrazolo[1,5-d][1,2,4]triazin-8-one derivatives) under reflux with reagents like POCl₃ or ethyl oxalate .
- Thioacetamide introduction : Reaction of the core with thioacetic acid derivatives (e.g., thioacetamide) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
- Functionalization : Coupling the thioacetamide moiety with thiophen-2-ylmethylamine via nucleophilic substitution or acylation . Key intermediates include the pyrazolo-triazine core and the thioether-linked acetamide precursor.
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the 3,4-dimethoxyphenyl and thiophen-2-ylmethyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₁₉N₅O₃S₂) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor reaction progress .
Q. What preliminary biological screening methods are recommended to evaluate its activity?
- Enzyme inhibition assays : Test against kinases or proteases due to the compound’s heterocyclic core, which mimics ATP-binding motifs .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Molecular docking : Preliminary computational modeling to predict interactions with targets like COX-2 or EGFR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, cyclization reactions in THF at 70°C with 10 mol% K₂CO₃ yield >80% .
- Flow chemistry : Continuous-flow systems for exothermic steps (e.g., thioether formation) to enhance reproducibility and safety .
- Microwave-assisted synthesis : Reduce reaction time for heterocycle formation (e.g., 30 minutes vs. 6 hours under conventional heating) .
Q. What mechanistic insights explain conflicting bioactivity data across structural analogs?
- Steric vs. electronic effects : The 3,4-dimethoxyphenyl group may enhance solubility but reduce target affinity compared to halogenated analogs (e.g., 4-chlorophenyl derivatives) .
- Metabolic stability : Thiophene rings are prone to oxidative metabolism, which may explain lower in vivo efficacy despite strong in vitro activity .
- Off-target interactions : Use proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended binding partners .
Q. How can computational and experimental methods resolve discrepancies in proposed reaction mechanisms?
- DFT calculations : Model transition states for key steps (e.g., cyclization) to validate whether pathways proceed via SN2 or radical intermediates .
- Isotopic labeling : Trace ¹³C-labeled intermediates during acetamide coupling to confirm nucleophilic attack vs. radical recombination .
- In situ monitoring : ReactIR or Raman spectroscopy to detect transient intermediates (e.g., thiyl radicals) .
Q. What strategies mitigate degradation during biological assays?
- Stabilizing formulations : Encapsulate in PEGylated liposomes or cyclodextrins to protect the thioether linkage from hydrolysis .
- pH control : Conduct assays in buffered media (pH 7.4) to minimize acid-catalyzed decomposition .
- Metabolic inhibitors : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma concentrations to confirm bioavailability; poor absorption may explain in vivo inefficacy .
- Tumor microenvironment factors : Test activity under hypoxic conditions or in 3D spheroid models to mimic in vivo complexity .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that alter efficacy .
Q. Why do similar analogs exhibit divergent enzymatic inhibition despite conserved core structures?
- Conformational analysis : X-ray crystallography of analog-enzyme complexes to compare binding modes (e.g., hinge region vs. allosteric sites) .
- Resonance effects : Electron-donating groups (e.g., methoxy) may disrupt π-π stacking with aromatic residues in active sites .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazolo-triazine core | POCl₃, DMF, 100°C, 4 h | 75 | |
| Thioacetamide coupling | K₂CO₃, DMSO, 70°C, 12 h | 82 | |
| Final acylation | EDC/HOBt, CH₂Cl₂, RT, 24 h | 68 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Substituent | IC₅₀ (µM, EGFR) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 0.45 | 0.12 | 15 |
| 4-Chlorophenyl | 0.28 | 0.08 | 22 |
| Thiophen-2-ylmethyl | 0.62 | 0.18 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
